molecular formula C18H15N3OS B7775800 4-(1H-indol-3-ylmethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one

4-(1H-indol-3-ylmethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B7775800
M. Wt: 321.4 g/mol
InChI Key: KZXRWWVROVHSPI-UHFFFAOYSA-N
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Description

4-Fluoronitrobenzene . It is an organic compound with the chemical formula C6H4FNO2 . This compound is one of the three isomeric fluoronitrobenzenes and is characterized by a yellow oil appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoronitrobenzene is typically synthesized from 4-nitrochlorobenzene using the Halex process. The reaction involves the substitution of a chlorine atom with a fluorine atom in the presence of potassium fluoride:

O2NC6H4Cl+KFO2NC6H4F+KCl\text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} O2​NC6​H4​Cl+KF→O2​NC6​H4​F+KCl

This reaction is carried out under controlled conditions to ensure the efficient substitution of the chlorine atom with fluorine .

Industrial Production Methods

In industrial settings, the production of 4-Fluoronitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoronitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Reduction: Common reagents for the reduction of the nitro group include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Reagents such as sodium methoxide can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Reduction: The reduction of 4-Fluoronitrobenzene yields .

    Substitution: Depending on the substituent introduced, various derivatives of 4-Fluoronitrobenzene can be formed.

Scientific Research Applications

4-Fluoronitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Derivatives of 4-Fluoronitrobenzene are explored for their potential therapeutic properties.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoronitrobenzene involves its ability to undergo various chemical transformations. The nitro group and fluorine atom play crucial roles in its reactivity, allowing it to participate in reduction and substitution reactions. These transformations enable the compound to interact with different molecular targets and pathways, leading to the formation of various derivatives with distinct properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoronitrobenzene
  • 3-Fluoronitrobenzene

Comparison

4-Fluoronitrobenzene is unique among its isomers due to the position of the fluorine and nitro groups on the benzene ring. This positional difference influences its reactivity and the types of reactions it can undergo. For example, the para position of the fluorine and nitro groups in 4-Fluoronitrobenzene makes it more suitable for certain substitution reactions compared to its ortho and meta isomers.

Properties

IUPAC Name

4-(1H-indol-3-ylmethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-9,11,16,19H,10H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXRWWVROVHSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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